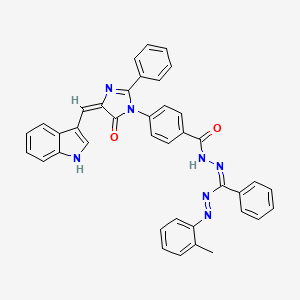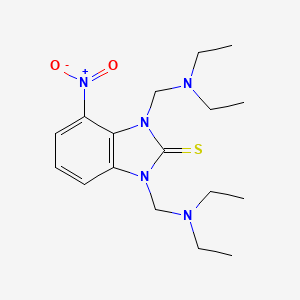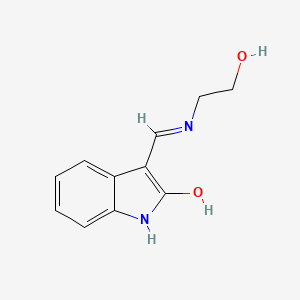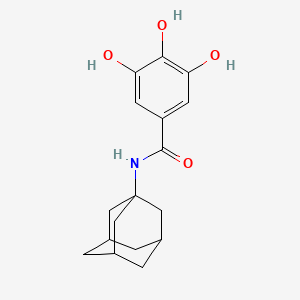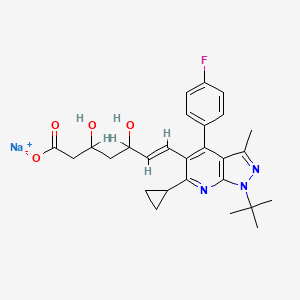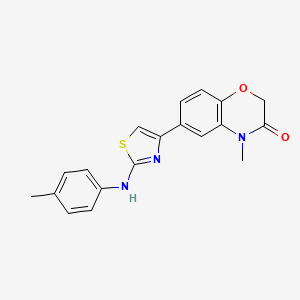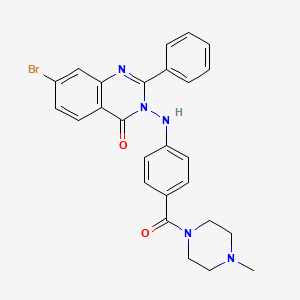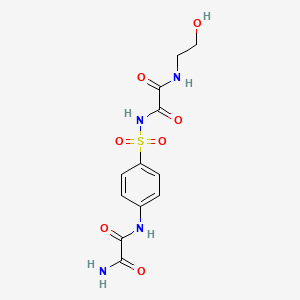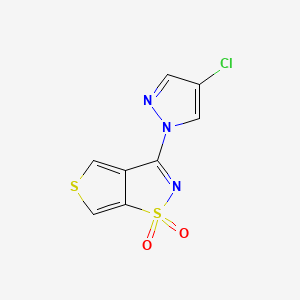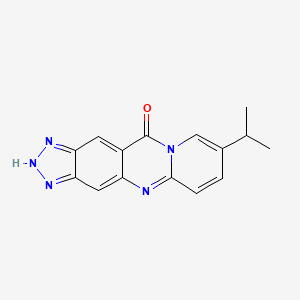
Pyrido(2,1-b)-1,2,3-triazolo(4,5-g)quinazolin-11(1H)-one, 8-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido(2,1-b)-1,2,3-triazolo(4,5-g)quinazolin-11(1H)-one, 8-(1-methylethyl)-: is a complex heterocyclic compound. Compounds of this nature often exhibit interesting biological activities and are of significant interest in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(2,1-b)-1,2,3-triazolo(4,5-g)quinazolin-11(1H)-one, 8-(1-methylethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazoloquinazoline core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the isopropyl group at the 8th position via substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include:
Catalysis: Use of catalysts to improve reaction efficiency.
Green Chemistry: Implementation of environmentally friendly solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrido(2,1-b)-1,2,3-triazolo(4,5-g)quinazolin-11(1H)-one, 8-(1-methylethyl)-: can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives.
Reduction: Reduction of specific functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Typical reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents like dichloromethane, ethanol, or water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced triazoloquinazoline derivatives.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Pyrido(2,1-b)-1,2,3-triazolo(4,5-g)quinazolin-11(1H)-one, 8-(1-methylethyl)-:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or catalysts.
Wirkmechanismus
The mechanism of action of Pyrido(2,1-b)-1,2,3-triazolo(4,5-g)quinazolin-11(1H)-one, 8-(1-methylethyl)- would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Receptor Interaction: Modulation of receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Pyrido(2,1-b)-1,2,3-triazolo(4,5-g)quinazolin-11(1H)-one, 8-(1-methylethyl)- include:
Triazoloquinazolines: Compounds with similar core structures.
Pyridoquinazolines: Compounds with similar pyridoquinazoline frameworks.
Uniqueness
The uniqueness of Pyrido(2,1-b)-1,2,3-triazolo(4,5-g)quinazolin-11(1H)-one, 8-(1-methylethyl)- lies in its specific substitution pattern and the resulting biological activity, which may differ from other similar compounds.
Eigenschaften
CAS-Nummer |
126884-00-2 |
|---|---|
Molekularformel |
C15H13N5O |
Molekulargewicht |
279.30 g/mol |
IUPAC-Name |
6-propan-2-yl-2,8,13,14,15-pentazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),2,4,6,10,12,15-heptaen-9-one |
InChI |
InChI=1S/C15H13N5O/c1-8(2)9-3-4-14-16-11-6-13-12(17-19-18-13)5-10(11)15(21)20(14)7-9/h3-8H,1-2H3,(H,17,18,19) |
InChI-Schlüssel |
UEKVWVGTQHAXAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CN2C(=NC3=CC4=NNN=C4C=C3C2=O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


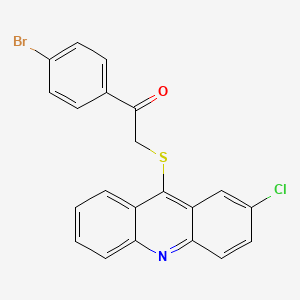
![(3R,5S,6S,7S)-3-[(2S,3S,5S)-5-[(3S,4S)-3,4-diethyl-6-methyl-2,7-dioxabicyclo[2.2.1]heptan-1-yl]-3,5-dimethyloxolan-2-yl]-7-[(2R,3S,4R,5R,6S)-5-ethyl-4,6-dihydroxy-3,6-dimethyloxan-2-yl]-6-hydroxy-5-methyloctan-4-one](/img/structure/B12734253.png)

